Cas no 870-46-2 ((tert-butoxy)carbohydrazide)

(tert-butoxy)carbohydrazide structure
(tert-butoxy)carbohydrazide structure
(tert-butoxy)carbohydrazide
870-46-2
C5H12N2O2
132.160981178284
MFCD00007593
40104
70091

(tert-butoxy)carbohydrazide Properties

Names and Identifiers

    • tert-Butyl carbazate
    • Butylcarbazate
    • BOC-hydrazide
    • t-Butyloxycarbonyl-hydrazide
    • Boc-hydrazine
    • tert-Butoxycarbonylhydrazine
    • tert-Butyl hydrazinocarboxylate
    • tert.-Butylcarbazate
    • Hydrazinoformic acid tert-butyl ester
    • Hydrazine carboxylic acid T-butyl
    • Tert-Butyloxycarbonyl-hydrazide
    • tert-Butyl hydrazinoformate
    • T00041
    • Hydrazinecarboxylic acid tert-butyl ester
    • t-Butyl Carbazate
    • tert-Butyl hydrazinecarboxylate
    • tert-butyl N-aminocarbamate
    • tert-Butoxycarbonyl hydrazide
    • Carbazic Acid tert-Butyl Ester
    • (tert-butoxy)carbohydrazide
    • Carbazic acid, tert-butyl ester (6CI, 8CI)
    • (tert-Butoxycarbonyl)hydrazide
    • (tert-Butoxycarbonyl)hydrazine
    • (tert-Butyloxycarbonyl)hydrazide
    • 1,1-Dimethylethyl carbazate
    • 1,1-Dimethylethyl hydrazinecarboxylate
    • 1-(tert-Butoxycarbonyl)hydrazine
    • Hydrazinecarboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)hydrazine
    • N-Boc-hydrazine
    • NSC 60250
    • AI3-62061
    • NS00039165
    • t-Butyloxycarbonylhydrazine
    • CS-W008846
    • tert-butoxycarbonyl hydrazine
    • STK074844
    • AKOS000119499
    • 1.0M in dichloromethane
    • PB18405
    • DTXSID7061227
    • tert-butyl hydrazinoformate
    • tert-butyl-1-hydrazinecarboxylate
    • Boc hydrazine
    • tert. butyl hydrazinoformate
    • Carbazic acid tert-butyl ester
    • t-Butyl carbazate
    • N-[(t-Butyloxy)carbonyl]hydrazine
    • tertbutoxycarbonylhydrazine
    • tert-butylhydrazine carboxylate
    • HYDRAZINE CARBOXYLIC ACID TERT-BUTYL ESTER
    • BCP22479
    • Tert-Butyl carbazate;Hydrazinecarboxylicacid,1,1-dimethylethylester
    • (t-butoxycarbonyl)hydrazine
    • hydrazinecarboxylic acid t-butyl ester
    • monoBOC-hydrazine
    • hydrazinecarboxylic acid tert.-butyl ester
    • hydrazine carboxylic acid, 1,1-dimethylethyl ester
    • 870-46-2
    • tert.butyl carbazate
    • Hydrazinecarboxylic acid, tert-butyl ester
    • tert-butyl-carbazate
    • NSC60250
    • tert-Butyloxycarbonylhydrazide
    • teri-butyl carbazate
    • carbazi acid tert-butyl ester
    • NSC-60250
    • tert-Butyl carbazate solution
    • SCHEMBL6237
    • n-boc-hydrazine
    • AS-13557
    • Hydrazinecarboxylic acid, 1,1-dimethylethyl ester
    • 1-Boc hydrazine(BOC-NHNH2)
    • t-butoxycarbonylhydrazine
    • tert-butyl hydrazine carboxylate
    • tert-butyl hydrazine-carboxylate
    • Carbazic acid, tert-butyl ester
    • tert-Butyl carbazate, purum, >=98.0% (GC)
    • t-butyl-carbazate
    • MFCD00007593
    • hydrazinecarboxylic acid tert-butylester
    • NH2NHBoc
    • DTXCID0048559
    • BocNHNH2
    • DZ6ERH52CN
    • EN300-20397
    • Hydrazinecarboxylic acid,1-dimethylethyl ester
    • EINECS 212-795-3
    • t-butlycarbazate
    • N-(t-butoxycarbonyl)hydrazine
    • BBL012740
    • iert-butyl carbazate
    • tertbutylcarbazate
    • 1,1-dimethylethyl hydrazinecarboxylate
    • W-104045
    • BP-10091
    • F0001-2166
    • tert-Butylcarbazate
    • t-Butylcarbazate
    • tert-Butyl carbazate, 98%
    • tert-butylhydrazinecarboxylate
    • t-butyl hydrazinecarboxylate
    • N-amino-carbamic acid tert-butyl ester
    • +Expand
    • MFCD00007593
    • DKACXUFSLUYRFU-UHFFFAOYSA-N
    • 1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8)
    • O=C(NN)OC(C)(C)C
    • 1756967

Computed Properties

  • 132.089878g/mol
  • 0
  • 0.2
  • 2
  • 3
  • 2
  • 132.089878g/mol
  • 132.089878g/mol
  • 64.4Ų
  • 9
  • 106
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • 0

Experimental Properties

  • 1.47600
  • 64.35000
  • n/D 1.427
  • 95°C/10mmHg(lit.)
  • 39.0 to 43.0 deg-C
  • 0.0±0.9 mmHg at 25°C
  • Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
  • Soluble in ethanol and methanol.
  • 1.0 M in dichloromethane
  • White to yellowish crystalline block
  • Not determined
  • Moisture Sensitive
  • 1.290 g/mL

(tert-butoxy)carbohydrazide Security Information

  • GHS02 GHS02
  • 3
  • 4.1
  • S45-S36/37/39-S16
  • III
  • R11; R24/25; R36/37/38; R48
  • F F T T
  • 1325
  • H228
  • P210,P241,P280,P240,P370+P378
  • warning
  • Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
  • III
  • R11;R24/25;R36/37/38;R48
  • Warning
  • Yes
  • 4.1
  • 21

(tert-butoxy)carbohydrazide Customs Data

  • 29280090
  • China Customs Code:

    29280090

(tert-butoxy)carbohydrazide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB114377-25 g
tert-Butyl carbazate, 98%; .
870-46-2 98%
25 g
€90.80 2023-07-20
Ambeed
A245155-10g
tert-Butyl hydrazinecarboxylate
870-46-2 98%
10g
$5.0 2023-05-18
Cooke Chemical
A1237212-5G
tert-Butyl carbazate
870-46-2 98%
5g
RMB 24.00 2023-09-07
Crysdot LLC
CD13002919-1000g
tert-Butyl hydrazinecarboxylate
870-46-2 98%
1000g
$278 2024-07-18
Enamine
EN300-20397-0.05g
(tert-butoxy)carbohydrazide
870-46-2 92%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-2166-0.25g
(tert-butoxy)carbohydrazide
870-46-2 95%+
0.25g
$18.0 2023-09-07
Oakwood
044812-1g
t-Butyl carbazate
870-46-2 99%
1g
$378.00 2024-07-19
OTAVAchemicals
2826875-50MG
(tert-butoxy)carbohydrazide
870-46-2 90%
50MG
$29 2023-07-10
TRC
B692170-5g
tert-Butyl Carbazate
870-46-2
5g
$ 52.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02558-100G
(tert-butoxy)carbohydrazide
870-46-2 97%
100g
¥ 132.00 2023-04-13

(tert-butoxy)carbohydrazide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
Synthesis of a non-symmetric azodicarbonyl compound and its regioselective reaction with organometallic reagents
Yamamoto, Yoshinori; et al, Tetrahedron Letters, 1991, 32(26), 3079-82

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
tert-Butyl carbazate
Carpino, Louis A.; et al, Organic Syntheses, 1964, 44, 20-5

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  80 °C → 100 °C; 1 h, 100 °C
1.2 Solvents: Chloroform ;  3 h
1.3 Reagents: Sodium hydroxide Solvents: Water ;  25 - 30 °C
Reference
Study on tert-butyl carbazate synthesis
Xu, Dongchao; et al, Huagong Jinzhan, 2011, 30(11), 2528-2531

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Misch metal Solvents: Tetrahydrofuran ;  20 - 30 min, reflux
1.2 2 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
A selective method for cleavage of N-Troc-protected hydrazines and amines under mild conditions using mischmetal and TMSCl
Vellemae, Eerold; et al, Journal of Chemical Research, 2006, (11), 685-687

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: 1,4-Dioxane ;  0 °C; 12 h, rt
Reference
Discovery of potent inhibitors of human β-tryptase from pre-equilibrated dynamic combinatorial libraries
Jiang, Qian-Qian; et al, Chemical Science, 2015, 6(3), 1792-1800

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Dichloromethane
Reference
Syntheses and antitumor activities of N'1,N'3-dialkyl-N'1,N'3-di-(alkylcarbonothioyl) malonohydrazide: The discovery of elesclomol
Chen, Shoujun; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5070-5076

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Isopropanol ;  0 °C; 2 h, 0 °C
Reference
Mimicking a proline tripeptide with pyrazolidines and a cyclopentane linker
Vertesaljai, Peter; et al, Tetrahedron Letters, 2015, 56(48), 6653-6655

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  30 min, reflux
Reference
Designing and exploring active N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients
Palace-Berl, Fanny ; et al, European Journal of Medicinal Chemistry, 2015, 96, 330-339

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
tert-Butyloxycarbonylimidazole and tert-butyloxycarbonylhydrazine
Klee, W.; et al, Helvetica Chimica Acta, 1950, 44, 2151-3

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine
Reference
tert-Butyl carbazate
Carpino, Louis A.; et al, Organic Syntheses, 1964, 44, 20-5

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, 80 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Fluoroamide-driven intermolecular hydrogen-atom-transfer-enabled intermolecular 1,2-alkylarylation of alkenes
Cheng, Chaozhihui; et al, Organic Chemistry Frontiers, 2023, 10(4), 943-950

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Chloroform ;  1 h, 28 - 31 °C; 3 h
1.2 Reagents: Water
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  80 °C → 100 °C; 1 h, 100 °C
2.2 Solvents: Chloroform ;  3 h
2.3 Reagents: Sodium hydroxide Solvents: Water ;  25 - 30 °C
Reference
Study on tert-butyl carbazate synthesis
Xu, Dongchao; et al, Huagong Jinzhan, 2011, 30(11), 2528-2531

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Hydrazine Solvents: Diethyl ether ;  -60 °C
Reference
t-Butyl Chloroformate
Sennyey, G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Diethyl ether ,  tert-Butanol
Reference
A new convenient method for the synthesis of tert-butyloxy-carbonylhydrazine
Ovchinnikov, Yu. A.; et al, Experientia, 1965, 21(7), 418-19

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ;  2 h, 0 °C; overnight, rt
Reference
A Novel Poly(L-glutamic acid) Dendrimer Based Drug Delivery System with Both pH-Sensitive and Targeting Functions
Yuan, Hui; et al, Molecular Pharmaceutics, 2010, 7(4), 953-962

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Water ;  rt
Reference
N-Aminophthalimide
Krasnova, Larissa B.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Hydrazine Solvents: Water ;  22 °C
Reference
N-Aminophthalimide
Krasnova, Larissa B.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 18

Reaction Conditions
Reference
Product class 7: hydrazines and hydrazinium salts
Rademacher, P., Science of Synthesis, 2009, 40, 1133-1210

Synthetic Circuit 19

Reaction Conditions
Reference
Product class 7: hydrazines and hydrazinium salts
Rademacher, P., Science of Synthesis, 2009, 40, 1133-1210

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Hydrazine Solvents: Water ;  rt
Reference
N-Aminophthalimide
Krasnova, Larissa B.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

(tert-butoxy)carbohydrazide Raw materials

(tert-butoxy)carbohydrazide Preparation Products

(tert-butoxy)carbohydrazide Suppliers

JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:870-46-2)
CAI JING LI
18662931390
507167383@qq.com
HU BEI ZHONG SHAN FENG XING YI YAO Technology Co., Ltd.
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(CAS:870-46-2)
ZHANG LI
13397111514
z13397111514@163.com
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:870-46-2)
PENG XING
18871490324
1400878899@qq.com
HU BEI YUN MEI Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:870-46-2)
FANG JING LI
18327059871
service@yunmeichem.com
SHANGHAI CHIRAL CHEMICALS INC.
Audited Supplier Audited Supplier
(CAS:870-46-2)
TIAN XIAN SHENG
13472570865
2850176121@qq.com
HU BEI HONG XIN RUI YU JING XI HUA GONG Co., Ltd.
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(CAS:870-46-2)
CHEN XIN
17771822910
1439735701@qq.com
Shanghai Acmec Biochemical Co.,Ltd
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(CAS:870-46-2)
JI ZHI SHI JI
18117592386
3007522982@qq.com

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